4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate
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Overview
Description
4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate is a heterocyclic compound that belongs to the class of fused pyridoisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate. The reaction is carried out by holding a mixture of the amine and a twofold excess of the acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different hydroquinoline compounds.
Scientific Research Applications
4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid: This compound shares a similar fused ring structure and has been studied for its diuretic activity.
5-Methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbonitrile: Another structurally related compound with potential anticancer properties.
Uniqueness
4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
106717-71-9 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-oxo-3,11b-dihydrobenzo[a]quinolizin-2-yl) acetate |
InChI |
InChI=1S/C15H13NO3/c1-10(17)19-12-8-14-13-5-3-2-4-11(13)6-7-16(14)15(18)9-12/h2-8,14H,9H2,1H3 |
InChI Key |
IFOMABZHFQRXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2C3=CC=CC=C3C=CN2C(=O)C1 |
Origin of Product |
United States |
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